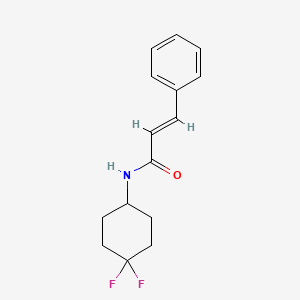

N-(4,4-difluorocyclohexyl)cinnamamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-(4,4-difluorocyclohexyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2NO/c16-15(17)10-8-13(9-11-15)18-14(19)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,18,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHMYPJEDAILAQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C=CC2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1NC(=O)/C=C/C2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)cinnamamide typically involves the following steps:

Formation of 4,4-difluorocyclohexylamine: This intermediate can be synthesized by reacting 4,4-difluorocyclohexanone with ammonia or an amine under suitable conditions.

Coupling with cinnamic acid: The 4,4-difluorocyclohexylamine is then coupled with cinnamic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form N-(4,4-difluorocyclohexyl)cinnamamide.

Industrial Production Methods

Industrial production methods for N-(4,4-difluorocyclohexyl)cinnamamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,4-difluorocyclohexyl)cinnamamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Cinnamamide Derivatives

The synthesis of N-(4,4-difluorocyclohexyl)cinnamamide typically involves the reaction of cinnamoyl chloride with an appropriate amine in an organic solvent like tetrahydrofuran. This method allows for the introduction of various substituents that can enhance the compound's biological activity. The structure-activity relationship (SAR) is crucial in determining how modifications to the compound can influence its efficacy and safety profile.

Antimicrobial Activity

Research has demonstrated that cinnamamide derivatives exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain cinnamamide derivatives possess minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N-(4,4-difluorocyclohexyl)cinnamamide | TBD | TBD |

| Benzyl cinnamate | 537.81 | S. aureus |

| 4-isopropylbenzylcinnamide | 458.15 | S. epidermidis |

Anticancer Properties

N-(4,4-difluorocyclohexyl)cinnamamide has been studied for its potential anticancer effects. Cinnamamide derivatives have shown to induce apoptosis in cancer cells by activating various pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . The ability to enhance the effectiveness of established chemotherapeutics like doxorubicin has also been noted, suggesting a role as an adjuvant therapy in cancer treatment .

Antioxidant Activity

The antioxidant properties of cinnamamide derivatives are linked to their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is essential for protecting cells from damage that can lead to cancer and other diseases .

Therapeutic Implications

The diverse biological activities of N-(4,4-difluorocyclohexyl)cinnamamide suggest several therapeutic applications:

- Antimicrobial Agents : Due to their efficacy against resistant strains of bacteria, these compounds could be developed into new antibiotics.

- Cancer Therapeutics : Their ability to induce apoptosis and enhance the effects of existing chemotherapies positions them as potential candidates for cancer treatment.

- Antioxidants : Their protective effects against oxidative stress make them suitable for use in formulations aimed at preventing degenerative diseases.

Case Studies

Several case studies illustrate the application of cinnamamide derivatives in clinical settings:

- A study demonstrated the effectiveness of a series of cinnamamide derivatives in inhibiting the growth of Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

- Another investigation focused on the anticancer properties of these compounds, showing that they could significantly reduce cell viability in melanoma cells compared to controls .

Wirkmechanismus

The mechanism of action of N-(4,4-difluorocyclohexyl)cinnamamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural analogs of N-(4,4-difluorocyclohexyl)cinnamamide, highlighting differences in substituents, synthesis yields, and hypothesized applications:

Structural and Functional Differences

Substituent Effects on Bioactivity

- Cinnamamide vs. The 3,4,5-trimethoxybenzamido group increases lipophilicity, possibly improving membrane permeability compared to the simpler cinnamamide .

- Imidazole Carboxamide (AMG-bis-006):

The imidazole and 2-methylbenzyl groups in AMG-bis-006 suggest targeting of opioid receptors, where bulkier substituents may improve receptor selectivity .

Solubility and Pharmacokinetics

- The sulfonic acid derivative () exhibits high polarity due to its sulfonic acid and leucine moieties, favoring aqueous solubility and intravenous administration. In contrast, the cinnamamide’s lower polarity may enhance blood-brain barrier penetration for CNS targets .

Key Research Findings

Metabolic Stability

The 4,4-difluorocyclohexyl group in all analogs likely reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

Target Selectivity

Crystallographic Insights

Tools like SHELXL and Mercury () enable precise structural determination of analogs, critical for understanding conformational preferences and intermolecular interactions .

Q & A

Basic Research Question

- HPLC : Employ reverse-phase columns (C18) with acetonitrile/water gradients. For example, compound 71 showed tR = 4.3 min at 50% acetonitrile .

- Chiral Analysis : Use chiral HPLC or NMR derivatization (e.g., Mosher’s esters) to confirm enantiopurity, critical for analogs like 73 with stereocenters .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., 73 : m/z 464.2 for C₂₁H₂₉F₄N₃O₂S, Δ < 2 ppm) .

What methodologies assess the role of fluorine atoms in bioactive conformations?

Advanced Research Question

- Vector Analysis : Compare fluorine’s spatial orientation in active (53 ) vs. inactive analogs (61 , 62 ). Fluorines in 53 adopt a 1,4-diaxial arrangement, enhancing van der Waals contacts .

- Isosteric Replacement : Substitute fluorine with methyl/keto groups (e.g., 52 , 54 ) to isolate electronic vs. steric effects. 53 ’s higher activity vs. 54 underscores fluorine’s unique polarization .

- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces, identifying regions where fluorine’s negative potential enhances binding .

How do researchers design analogs to probe the substrate-binding pocket of P-gp?

Advanced Research Question

- Scaffold Hybridization : Attach diverse groups (e.g., quinoline in 71 , tetrahydro-2H-pyran in 72 ) to the thiazole core while retaining the 4,4-difluorocyclohexyl moiety .

- Linker Optimization : Shorten or rigidify linkers (e.g., compare 53 vs. 63 ) to minimize entropy loss upon binding. 53 ’s direct amide linkage improves affinity vs. 63 ’s methylene spacer .

- Functional Assays : Pair ATPase inhibition with efflux assays (e.g., calcein-AM retention) to confirm P-gp modulation .

What analytical techniques troubleshoot low yields in amidation reactions?

Basic Research Question

- Reagent Screening : Test coupling agents (HATU vs. EDCI) and bases (DIPEA vs. TEA) for efficiency. Method A (HATU/DIPEA) achieved 78% yield for 108 .

- Byproduct Analysis : Use LC-MS to detect unreacted starting materials or side products (e.g., acylurea from HATU).

- Solvent Optimization : Polar aprotic solvents (DMF, DCM) improve solubility of 4,4-difluorocyclohexylamine, critical for 110 ’s 35% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.